1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride
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Overview
Description
1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is also known by its IUPAC name, N-benzyl-1-(oxolan-2-yl)methanamine;hydrochloride .
Preparation Methods
The synthesis of 1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride typically involves the reaction of benzylamine with oxirane (ethylene oxide) under controlled conditions to form the intermediate (Oxolan-2-ylmethyl)benzylamine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate these pathways .
Comparison with Similar Compounds
1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride can be compared with other similar compounds such as oxazole derivatives. Oxazole derivatives are known for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound sets it apart from these compounds, offering distinct advantages in specific applications.
Similar compounds include:
- Oxazole
- Benzylamine derivatives
- Oxirane derivatives
Properties
IUPAC Name |
N-benzyl-1-(oxolan-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h1-3,5-6,12-13H,4,7-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGMCCAYQTZSNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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